molecular formula C7H6F3NO3S B048793 6-Methylpyridin-3-yl trifluoromethanesulfonate CAS No. 111770-91-3

6-Methylpyridin-3-yl trifluoromethanesulfonate

Cat. No.: B048793
CAS No.: 111770-91-3
M. Wt: 241.19 g/mol
InChI Key: NSSSVJYQTZRVMH-UHFFFAOYSA-N
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Description

6-Methylpyridin-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H6F3NO3S and a molecular weight of 241.19 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Scientific Research Applications

6-Methylpyridin-3-yl trifluoromethanesulfonate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpyridin-3-yl trifluoromethanesulfonate can be synthesized through the reaction of 3-hydroxy-6-methylpyridine with trifluoromethanesulfonic anhydride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

3-Hydroxy-6-methylpyridine+Trifluoromethanesulfonic anhydride6-Methylpyridin-3-yl trifluoromethanesulfonate\text{3-Hydroxy-6-methylpyridine} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 3-Hydroxy-6-methylpyridine+Trifluoromethanesulfonic anhydride→6-Methylpyridin-3-yl trifluoromethanesulfonate

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridin-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative of the pyridine compound.

Mechanism of Action

The mechanism of action of 6-Methylpyridin-3-yl trifluoromethanesulfonate involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-pyridyl trifluoromethanesulfonate
  • 3-Hydroxy-6-methylpyridine
  • Trifluoromethanesulfonic anhydride

Uniqueness

6-Methylpyridin-3-yl trifluoromethanesulfonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other trifluoromethanesulfonate esters. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(6-methylpyridin-3-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c1-5-2-3-6(4-11-5)14-15(12,13)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSSVJYQTZRVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561514
Record name 6-Methylpyridin-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111770-91-3
Record name 6-Methylpyridin-3-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-pyridinetrifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5 g of 3-hydroxy-6-methylpyridine in 100 mL of CH2Cl2 at 0° C. was added successively 7.7 mL of Et3N and 8.1 mL of Tf2O. The reaction was stirred at room temperature for 30 minutes, then diluted with more CH2Cl2 (220 mL). The organic phase was washed successively with 1N HCl, brine, dried over MgSO4, filtered, and concentrated to give after purification using flash chromatography on silica gel (hexane:EtOAc 65:35) the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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